2-(1-(2-Morpholinoethyl)-1H-benzo[d]imidazol-2-yl)ethanamine
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Overview
Description
2-(1-(2-Morpholinoethyl)-1H-benzo[d]imidazol-2-yl)ethanamine is a compound with the empirical formula C15H22N4O and a molecular weight of 274.36 g/mol . This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-Morpholinoethyl)-1H-benzo[d]imidazol-2-yl)ethanamine typically involves the condensation of o-phenylenediamine with various aldehydes or ketones, followed by cyclization to form the benzimidazole ring . The morpholinoethyl group is then introduced through nucleophilic substitution reactions . Common reagents used in these reactions include formic acid, trimethyl orthoformate, and various aldehydes .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(1-(2-Morpholinoethyl)-1H-benzo[d]imidazol-2-yl)ethanamine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the morpholinoethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .
Scientific Research Applications
2-(1-(2-Morpholinoethyl)-1H-benzo[d]imidazol-2-yl)ethanamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(1-(2-Morpholinoethyl)-1H-benzo[d]imidazol-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors . The benzimidazole core can form complexes with metal ions, which may play a role in its biological activity . Additionally, the morpholinoethyl group can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Propyl-1H-benzo[d]imidazol-2-yl)ethanamine
- 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine
- 2-(2-Nitroimidazol-1-yl)ethanamine
Uniqueness
2-(1-(2-Morpholinoethyl)-1H-benzo[d]imidazol-2-yl)ethanamine is unique due to the presence of the morpholinoethyl group, which imparts distinct chemical and biological properties . This group enhances the compound’s solubility and bioavailability, making it a valuable candidate for various applications in medicinal chemistry .
Properties
Molecular Formula |
C15H22N4O |
---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
2-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]ethanamine |
InChI |
InChI=1S/C15H22N4O/c16-6-5-15-17-13-3-1-2-4-14(13)19(15)8-7-18-9-11-20-12-10-18/h1-4H,5-12,16H2 |
InChI Key |
YPKCCSWKUZTJSO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C3=CC=CC=C3N=C2CCN |
Origin of Product |
United States |
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